molecular formula C22H20ClN3O4 B2982479 N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide CAS No. 1251593-46-0

N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide

Cat. No.: B2982479
CAS No.: 1251593-46-0
M. Wt: 425.87
InChI Key: BKKYSNYZPZWWTP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
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Scientific Research Applications

Pyrimidine Derivatives as Potential Antiasthma Agents

Pyrimidine derivatives, specifically triazolo[1,5-c]pyrimidines, have been investigated for their potential as mediator release inhibitors, indicating their use in antiasthma therapies. These compounds were identified through a human basophil histamine release assay, showcasing their relevance in medicinal chemistry for the development of new therapeutic agents targeting asthma (Medwid et al., 1990).

Pyrimidine Derivatives in Antitumor Activity

Research on pyrimidine derivatives also extends to the field of oncology, where specific compounds like "N-[4-[1-methyl-2-(2,4-diaminofuro[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid" and its derivatives have demonstrated significant dihydrofolate reductase (DHFR) inhibitory activity as well as antitumor activity. These studies suggest the potential of pyrimidine derivatives in the development of cancer therapies (Gangjee et al., 2000).

Anti-inflammatory and Analgesic Activity

Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain compounds showed significant activity in preclinical models, suggesting their utility in pain management and inflammatory conditions (Sondhi et al., 2009).

Antimicrobial Applications

Several pyrimidine compounds have been synthesized and tested for their antimicrobial properties, showing good antibacterial and antifungal activities. These findings support the exploration of pyrimidine derivatives as potential antimicrobial agents, addressing the growing concern of antibiotic resistance (Hossan et al., 2012).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-12-3-6-14(7-4-12)20-19-17(11-30-21(19)28)26(22(29)25-20)10-18(27)24-16-9-15(23)8-5-13(16)2/h3-9,20H,10-11H2,1-2H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKYSNYZPZWWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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